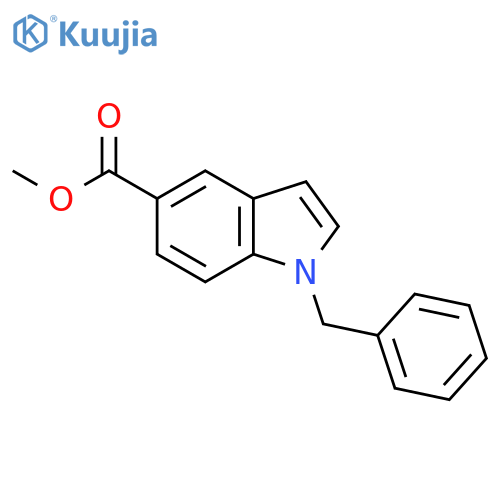

Cas no 192997-32-3 (Methyl 1-benzyl-1H-indole-5-carboxylate)

Methyl 1-benzyl-1H-indole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-benzylindole-5-carboxylate

- Methyl 1-benzyl-1H-indole-5-carboxylate

- 1-Benzyl-1H-indole-5-carboxylic acid methyl ester

- MDQTVMUBQHOYBU-UHFFFAOYSA-N

- AK668759

- Methyl 1-(phenylmethyl)-1H-indole-5-carboxylate

- Methyl1-benzyl-1H-indole-5-carboxylate

- 192997-32-3

- DB-319780

- AKOS030633020

- DS-19906

- CS-0161812

- 1H-Indole-5-carboxylic acid, 1-(phenylmethyl)-, methyl ester

- SCHEMBL3109875

- C73672

-

- MDL: MFCD09812755

- インチ: 1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3

- InChIKey: MDQTVMUBQHOYBU-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=CC2=C(C=1)C=CN2CC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 265.110278721g/mol

- どういたいしつりょう: 265.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.2

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 440.6±28.0 °C at 760 mmHg

- フラッシュポイント: 220.3±24.0 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

Methyl 1-benzyl-1H-indole-5-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 1-benzyl-1H-indole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM259360-5g |

Methyl 1-benzyl-1H-indole-5-carboxylate |

192997-32-3 | 95%+ | 5g |

$729 | 2021-08-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK756-250mg |

Methyl 1-benzyl-1H-indole-5-carboxylate |

192997-32-3 | 97% | 250mg |

861CNY | 2021-05-08 | |

| Chemenu | CM259360-1g |

Methyl 1-benzyl-1H-indole-5-carboxylate |

192997-32-3 | 95%+ | 1g |

$223 | 2023-02-02 | |

| Alichem | A199009695-1g |

Methyl 1-benzyl-1H-indole-5-carboxylate |

192997-32-3 | 97% | 1g |

$283.40 | 2023-09-02 | |

| A2B Chem LLC | AI43350-250mg |

Methyl 1-benzyl-1h-indole-5-carboxylate |

192997-32-3 | 97% | 250mg |

$49.00 | 2024-04-20 | |

| 1PlusChem | 1P00I3CM-100mg |

1H-Indole-5-carboxylic acid, 1-(phenylmethyl)-, methyl ester |

192997-32-3 | 97% | 100mg |

$42.00 | 2024-06-17 | |

| Aaron | AR00I3KY-100mg |

1H-Indole-5-carboxylic acid, 1-(phenylmethyl)-, methyl ester |

192997-32-3 | 97% | 100mg |

$35.00 | 2025-02-10 | |

| Crysdot LLC | CD00006716-100mg |

Methyl 1-benzyl-1H-indole-5-carboxylate |

192997-32-3 | 97% | 100mg |

$64 | 2024-07-19 | |

| Crysdot LLC | CD00006716-5g |

Methyl 1-benzyl-1H-indole-5-carboxylate |

192997-32-3 | 97% | 5g |

$772 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK756-50mg |

Methyl 1-benzyl-1H-indole-5-carboxylate |

192997-32-3 | 97% | 50mg |

74.0CNY | 2021-07-12 |

Methyl 1-benzyl-1H-indole-5-carboxylate 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

Methyl 1-benzyl-1H-indole-5-carboxylateに関する追加情報

Recent Advances in the Study of Methyl 1-benzyl-1H-indole-5-carboxylate (CAS: 192997-32-3) in Chemical Biology and Pharmaceutical Research

Methyl 1-benzyl-1H-indole-5-carboxylate (CAS: 192997-32-3) is a synthetic indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its benzyl-substituted indole core, serves as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its pharmacological properties, synthetic routes, and biological activities, positioning it as a promising candidate for further investigation.

In the context of drug discovery, Methyl 1-benzyl-1H-indole-5-carboxylate has been investigated for its role as an intermediate in the synthesis of more complex molecules. Its structural features, including the indole ring and ester functional group, make it amenable to various chemical modifications, enabling the creation of diverse analogs with tailored biological activities. Recent synthetic methodologies have focused on optimizing the yield and purity of this compound, with advancements in catalytic systems and reaction conditions.

Pharmacological studies have highlighted the potential of Methyl 1-benzyl-1H-indole-5-carboxylate and its derivatives in targeting specific biological pathways. For instance, research has demonstrated its inhibitory effects on certain enzymes involved in inflammatory and oncogenic processes. These findings suggest that this compound could serve as a lead structure for the development of anti-inflammatory or anticancer agents. Further mechanistic studies are underway to elucidate its mode of action and optimize its efficacy.

In addition to its therapeutic potential, Methyl 1-benzyl-1H-indole-5-carboxylate has been explored for its applications in chemical biology. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, has been leveraged in the design of probes and inhibitors. Recent work has utilized this compound to study protein-ligand interactions, providing insights into binding affinities and structural dynamics. Such studies are invaluable for the rational design of new drugs.

Despite these advancements, challenges remain in the development of Methyl 1-benzyl-1H-indole-5-carboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have employed computational modeling and high-throughput screening to identify optimal derivatives with improved pharmacokinetic profiles. Collaborative research between chemists and biologists is essential to overcome these hurdles.

In conclusion, Methyl 1-benzyl-1H-indole-5-carboxylate (CAS: 192997-32-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its synthetic versatility, coupled with its diverse biological activities, underscores its potential as a lead compound for drug development. Ongoing research aims to further explore its applications, optimize its properties, and translate these findings into clinically relevant therapies. The continued investigation of this compound is expected to yield significant contributions to the field.

192997-32-3 (Methyl 1-benzyl-1H-indole-5-carboxylate) 関連製品

- 2229468-09-9(2-(2-bromopropyl)-5-methylthiophene)

- 1170404-72-4(4-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(1H-pyrazol-1-yl)pyrimidine)

- 1249778-76-4(methyl 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate)

- 2381-08-0(Cysteinesulfinic acid)

- 34210-10-1(Prostaglandin E2-d4)

- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)

- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)

- 1087387-70-9(9-Undecynoic Acid Ethyl Ester)

- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)

- 4553-59-7(2-phenyl-2-(phenylamino)acetonitrile)